1-(3-Hydroxymethylphenyl)-3-methylurea
Description
1-(3-Hydroxymethylphenyl)-3-methylurea is a urea derivative characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the 3-position and a methyl group attached to the urea moiety. Urea derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-9(13)11-8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVDEZYQSSVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxymethylphenyl)-3-methylurea typically involves the reaction of 3-hydroxymethylbenzaldehyde with methylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxymethylphenyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Hydroxymethylphenyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Hydroxymethylphenyl)-3-methylurea exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
- Substituent Polarity : The hydroxymethyl group (-CH₂OH) in the target compound is more polar than chloro (-Cl) or methoxy (-OCH₃) groups, likely improving aqueous solubility .
- Biological Interactions : Hydroxyurea derivatives (e.g., 1-(3-Chloro-4-methylphenyl)-3-hydroxyurea) may exhibit DNA-targeting activity but require careful toxicity evaluation .
- Steric Considerations : Ortho-substituted chlorines (e.g., 1-(2-Chlorophenyl)-3-methylurea) can hinder molecular interactions in biological systems .
Biological Activity
1-(3-Hydroxymethylphenyl)-3-methylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound, with the CAS number 220536-54-9, is structurally characterized by a hydroxymethyl group attached to a phenyl ring and a methylurea moiety. Its unique structure suggests various interactions with biological targets, which are crucial for its potential therapeutic applications.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Although detailed mechanisms remain to be fully elucidated, preliminary studies indicate that it may act as an enzyme inhibitor or modulator. The compound's ability to interact with biomolecules is essential for understanding its pharmacological potential.
Target Enzymes and Pathways
Research has indicated that compounds similar to this compound can influence various biochemical pathways. For instance, studies on related urea derivatives have shown their role in inhibiting enzymes involved in metabolic processes, potentially affecting pathways related to cell signaling and energy metabolism .
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, focusing on its efficacy in cellular models. Here are some key findings:
- Inhibition of Enzyme Activity : The compound has been tested for its ability to inhibit specific enzymes associated with metabolic disorders. For example, it has shown potential as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a significant role in steroid metabolism and has implications in conditions such as Alzheimer's disease .
- Cellular Impact : In vitro studies have demonstrated that this compound can alter cellular functions, potentially leading to apoptosis in cancer cell lines. Such effects are critical for evaluating its therapeutic applications in oncology.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Neuroprotection : A study examined the neuroprotective effects of various urea derivatives, including this compound, against oxidative stress in neuronal cells. The results indicated that the compound could reduce cell death induced by oxidative agents, suggesting its potential use in neurodegenerative diseases .
- Anticancer Activity : Another investigation focused on the anticancer properties of this compound, assessing its ability to inhibit tumor growth in xenograft models. The findings revealed significant tumor reduction compared to control groups, indicating promising anticancer activity that warrants further exploration.
Comparative Analysis of Biological Activities
Summary of Key Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Neuroprotection | Reduced cell death under oxidative stress | Potential treatment for neurodegeneration |
| Anticancer Activity | Significant tumor reduction in xenograft models | Promising candidate for cancer therapy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
